19-[(beta-D-glucopyrasyl)oxy]-
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Overview
Description
The compound 19-[(beta-D-glucopyrasyl)oxy]- is a glucosylated derivative of ent-labdane diterpenoids. It is known for its complex structure and significant biological activities. The molecular formula of this compound is C26H38O9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-[(beta-D-glucopyrasyl)oxy]- typically involves the glycosylation of ent-labdane diterpenoids. One common method is the chemo-enzymatic synthesis, which uses glycosidases to catalyze the glycosylation reaction . This method is preferred due to its efficiency and specificity.
Industrial Production Methods
Industrial production of this compound often involves the extraction of ent-labdane compounds from plants, followed by chemical synthesis to attach the glucosyl group . The process requires careful control of reaction conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
19-[(beta-D-glucopyrasyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
19-[(beta-D-glucopyrasyl)oxy]- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glucosylated derivatives.
Mechanism of Action
The mechanism of action of 19-[(beta-D-glucopyrasyl)oxy]- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to its antidiabetic effects . The compound’s glucosyl group plays a crucial role in its biological activity by enhancing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
19-oxo-ent-labda-8(17),13-dien-16,15-olide: This compound shares a similar ent-labdane structure but lacks the glucosyl group.
ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester: This compound is another glucosylated derivative of ent-labdane diterpenoids.
Uniqueness
The uniqueness of 19-[(beta-D-glucopyrasyl)oxy]- lies in its glucosyl group, which enhances its solubility, stability, and biological activity compared to other similar compounds . This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-14-5-8-18-25(2,16(14)7-6-15-9-12-33-22(15)31)10-4-11-26(18,3)24(32)35-23-21(30)20(29)19(28)17(13-27)34-23/h9,16-21,23,27-30H,1,4-8,10-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMGXPVENJOYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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